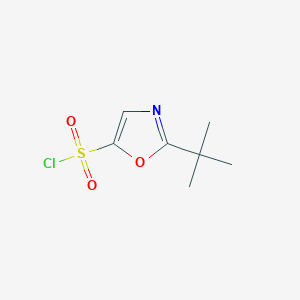

2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

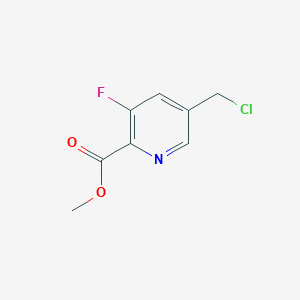

“2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves the use of specific reagents and conditions . For example, a common method for synthesizing a sulfonamide, which is often used for the synthesis of compounds like “2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride”, involves using benzenesulfonyl chloride, 2-amino-5-tert-butyl-1,3,4-thiadiazole, and pyridine . The reaction that proceeds is a bimolecular nucleophilic substitution reaction (SN2) .Molecular Structure Analysis

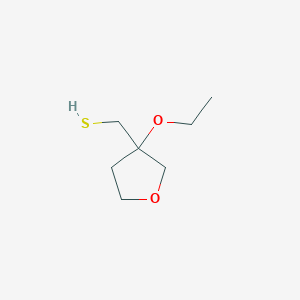

Oxazoles, such as “2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . These reactions are regio- and stereospecific with respect to bromoalkenes and tolerate a wide range of functional groups .Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis of Heterocyclic Compounds

- Polymer-supported sulfonyl chloride, closely related to 2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride, is utilized in solid-phase synthesis of heterocyclic compounds like 1,3-oxazolidin-2-ones. These compounds have potential applications in drug development due to their antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of N-Sulfonylated Indazolones

- A recent study describes the use of tert-butyl hydroperoxide in the oxo-sulfonylation of 2H-Indazoles, employing sulfinic acid as a sulfonylating agent. This method is significant for synthesizing structurally diverse N-sulfonylated indazol-3(2H)-one derivatives (Ghosh, Mondal, & Hajra, 2020).

Chemiluminescence in Sulfonyl-Substituted Compounds

- Research on sulfonyl-substituted bicyclic dioxetanes demonstrates their base-induced chemiluminescence. Such compounds, including variants derived from tert-butyl-1,3-oxazole-5-sulfonyl chloride, could have applications in chemical analysis and sensor technologies (Watanabe et al., 2010).

Preparation of Disubstituted 1,3-Oxazoles

- The deprotonation of phenylsulfonyl-1,3-oxazole, a similar compound, provides a C-5 carbanion that reacts with electrophiles, facilitating the synthesis of 2,5-disubstituted-1,3-oxazoles. These oxazoles are useful in various chemical syntheses (Williams & Fu, 2010).

Anticancer Evaluation of Sulfonyl-Substituted Triazoles

- A study on the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole highlights its moderate anticancer activity against several cancer cell lines. This demonstrates the potential biomedical application of sulfonyl-substituted compounds in drug design (Salinas-Torres et al., 2022).

Sulfonylation in Organic Synthesis

- Tert-butyl hydroperoxide-initiated radical cyclization of certain compounds with sulfinic acids, similar to the process involving 2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride, is used to synthesize arylsulfonyl compounds. Such reactions are significant for creating complex organic molecules (Xu et al., 2017).

Reactions with Triazoles

- The reactions of N-unsubstituted triazoles with sulfonyl chlorides, including tert-butyl-1,3-oxazole-5-sulfonyl chloride, produce 1- and 2-sulfonyl-1,2,3-triazoles, which have implications in the development of novel organic compounds (Beryozkina et al., 2015).

Synthesis of Heterocyclic Systems

- A study on the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino pyrazoles and triazole shows the formation of new heterocyclic systems, which can be relevant in the development of new pharmaceuticals (Kornienko et al., 2014).

Zukünftige Richtungen

The future directions for “2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride” and similar compounds lie in their potential for medicinal applications. Given the wide spectrum of biological activities exhibited by oxazole derivatives, there is considerable interest in synthesizing various oxazole derivatives and screening them for their various biological activities .

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUYAKYRSINZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559116.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2559120.png)

![N-Tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2559125.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)

![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)